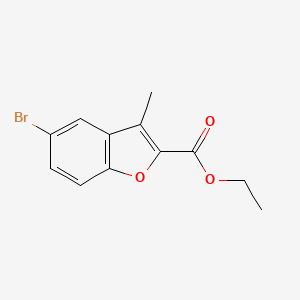

Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate

Übersicht

Beschreibung

Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of an ethyl ester group, a bromine atom at the 5-position, and a methyl group at the 3-position on the benzofuran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate typically involves the bromination of 3-methyl-1-benzofuran-2-carboxylic acid, followed by esterification. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The esterification step involves reacting the brominated acid with ethanol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium.

Major Products

Substitution: Ethyl 5-amino-3-methyl-1-benzofuran-2-carboxylate, Ethyl 5-thio-3-methyl-1-benzofuran-2-carboxylate.

Reduction: Ethyl 5-bromo-3-methyl-1-benzofuran-2-methanol.

Oxidation: Ethyl 5-bromo-3-carboxy-1-benzofuran-2-carboxylate.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Substituted benzofurans, including ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate, have demonstrated notable biological activities. These compounds are being investigated for their potential as:

- Antimicrobial Agents : Research indicates that derivatives of benzofurans exhibit antimicrobial properties against various pathogens. This compound has been synthesized and evaluated for its antimicrobial activity, showing effectiveness against both Gram-positive and Gram-negative bacteria .

- Antioxidants : The antioxidant properties of benzofuran derivatives are well-documented. This compound may contribute to the development of new antioxidant agents, which are crucial in combating oxidative stress-related diseases .

- Fluorescent Probes : The compound's structural characteristics allow it to be utilized in the design of fluorescent sensors. These sensors can be employed in biological imaging and detection applications .

Agricultural Applications

In agriculture, compounds like this compound are explored for their potential as:

- Pesticides : The biological activity of benzofuran derivatives suggests they may be effective in developing new pesticide formulations. Their ability to interact with specific biological targets can lead to enhanced pest control strategies .

Materials Science

The unique properties of this compound also make it suitable for applications in materials science:

- Polymer Additives : Due to its chemical structure, this compound can be incorporated into polymer matrices to improve mechanical properties or impart specific functionalities such as UV stability or flame retardancy .

Case Study 1: Antimicrobial Activity Evaluation

A study conducted on various brominated benzofuran derivatives, including this compound, revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated a structure-activity relationship where the presence of bromine enhanced the compound's efficacy compared to non-brominated analogs .

Case Study 2: Synthesis and Characterization

Research involving the synthesis of this compound highlighted its preparation through a reaction involving 5-bromo-2-hydroxybenzonitrile and ethyl chloroacetate. Characterization techniques such as NMR and X-ray crystallography confirmed its molecular structure and purity, paving the way for further biological evaluations .

Wirkmechanismus

The mechanism of action of Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atom and ester group can participate in binding interactions, while the benzofuran core can engage in π-π stacking and hydrophobic interactions with target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate

- Ethyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate

- Ethyl 5-iodo-3-methyl-1-benzofuran-2-carboxylate

Uniqueness

Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules Bromine is larger and more polarizable than chlorine or fluorine, which can lead to different binding affinities and biological activities

Biologische Aktivität

Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, synthesizing findings from various research studies, including data tables and case studies.

Chemical Structure and Properties

This compound features a benzofuran core structure with a bromine atom and an ethyl ester functional group. The presence of these substituents is believed to influence its biological activity significantly. The molecular formula for this compound is .

The mechanism of action for this compound involves interactions with various molecular targets, including enzymes and receptors. The bromine atom and the ester group may participate in binding interactions, while the benzofuran core can engage in π-π stacking and hydrophobic interactions with target molecules, enhancing its bioactivity.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. It has been tested against several bacterial strains, including Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 7.80 µg/mL | 12.50 µg/mL |

| Escherichia coli | Inactive | Inactive |

| Candida albicans | 7.80 µg/mL | 62.50 µg/mL |

The compound demonstrated strong activity against Staphylococcus aureus, including multidrug-resistant strains, while it was inactive against E. coli .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, particularly those associated with lung cancer.

Case Study: A549 Cell Line

In vitro studies using the A549 human lung adenocarcinoma cell line revealed that this compound significantly reduced cell viability at concentrations of 100 µM after 24 hours of treatment. The results were compared to cisplatin, a standard chemotherapeutic agent, showing that this compound may serve as a promising lead for developing new anticancer therapies .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. For instance, modifications such as the introduction of different halogens or functional groups can alter its reactivity and bioactivity profile. Compounds with similar structures have shown varying degrees of efficacy against cancer cells and bacteria, indicating that small changes in chemical structure can lead to significant differences in biological outcomes .

Eigenschaften

IUPAC Name |

ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO3/c1-3-15-12(14)11-7(2)9-6-8(13)4-5-10(9)16-11/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJZILNCGMYSKQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150612-59-2 | |

| Record name | ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.